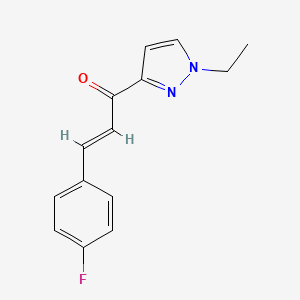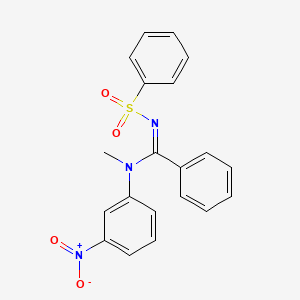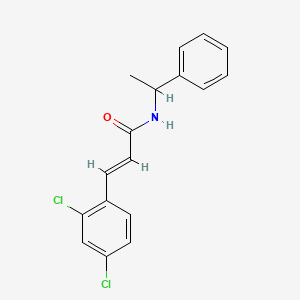
(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is an organic compound that features a pyrazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also incorporate steps for the efficient recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific functionalities, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-METHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- (E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
- (E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-BROMOPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the ethyl group on the pyrazole ring and the fluorophenyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. These properties may include enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(1-ethylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-2-17-10-9-13(16-17)14(18)8-5-11-3-6-12(15)7-4-11/h3-10H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFHXJCWYCYGO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![Ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}pyridine-3-carboxylate](/img/structure/B5377797.png)
![prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B5377802.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)

